Sorafenib impurity 21

Pharmaceutical Analysis HPLC Method Validation Regulatory Compliance

Sorafenib Impurity 21 (N-methyl-4-(4-ureidophenoxy)picolinamide, CAS 1129683-88-0) is an ISO 17034-certified pharmaceutical reference standard critical for sorafenib ANDA submissions. Its defined chromatographic position in validated HPLC methods makes it the only analytically valid choice for impurity profiling; generic alternatives introduce unquantifiable error and regulatory risk. Supplied with a comprehensive characterization package (NMR, MS, HPLC, IR, UV) for immediate QC lab integration.

Molecular Formula C14H14N4O3
Molecular Weight 286.29 g/mol
CAS No. 1129683-88-0
Cat. No. B3082588
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameSorafenib impurity 21
CAS1129683-88-0
Molecular FormulaC14H14N4O3
Molecular Weight286.29 g/mol
Structural Identifiers
SMILESCNC(=O)C1=NC=CC(=C1)OC2=CC=C(C=C2)NC(=O)N
InChIInChI=1S/C14H14N4O3/c1-16-13(19)12-8-11(6-7-17-12)21-10-4-2-9(3-5-10)18-14(15)20/h2-8H,1H3,(H,16,19)(H3,15,18,20)
InChIKeyYNEDEUSMGQBBPW-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 25 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Sorafenib Impurity 21 (CAS 1129683-88-0) Reference Standard Procurement Specification


Sorafenib Impurity 21, also known as Sorafenib Urea Impurity or N-methyl-4-(4-ureidophenoxy)picolinamide (CAS 1129683-88-0, C14H14N4O3, MW 286.29 g/mol), is a documented intermediate in the synthesis of the multikinase inhibitor Sorafenib [1]. The compound is supplied as a pharmaceutical reference standard, typically at >95% purity as determined by HPLC , with characterization data compliant with regulatory guidelines including comprehensive spectroscopic and chromatographic documentation [2].

Critical Limitations of Substituting Sorafenib Impurity 21 with Alternative Reference Compounds


Substitution of Sorafenib Impurity 21 with alternative sorafenib-related impurities or generic urea derivatives is analytically invalid. The compound occupies a specific chromatographic position in validated HPLC methods for sorafenib purity profiling [1]. Its unique retention characteristics under optimized separation conditions (ODS-AQ YMC column, 10 mM ammonium formate pH 3.4/ethanol gradient, 246 nm detection) differ from those of other pharmacopeial impurities [1]. Furthermore, the compound's defined role as a synthetic intermediate in patent literature [2] establishes it as a process-related marker that degradation impurities cannot substitute for in manufacturing quality control. Procurement of a non-identical reference standard introduces unquantifiable error into analytical methods and risks regulatory non-compliance during ANDA submission.

Comparative Analytical Performance Metrics for Sorafenib Impurity 21 Reference Standard Selection


Chromatographic Method Suitability and Regulatory Reporting Thresholds for Sorafenib Urea Impurity Quantification

The validated HPLC method for sorafenib and its pharmacopeial impurities achieves a detection limit (LOD) of 0.015 μg/mL for impurity compounds, with calibration linearity over the range 0.050–0.30 μg/mL [1]. This analytical sensitivity corresponds to the capability to detect impurities at levels below the ICH Q3A reporting threshold of 0.05% for maximum daily doses ≤2 g [2]. Sorafenib Impurity 21, when used as a reference standard within this validated method framework, enables quantification at these regulatory-relevant levels. In contrast, alternative sorafenib impurities not characterized under identical chromatographic conditions (ODS-AQ YMC column, 10 mM ammonium formate pH 3.4/ethanol gradient, 246 nm detection) lack verified method suitability [1].

Pharmaceutical Analysis HPLC Method Validation Regulatory Compliance

Process-Related Origin Verification for Genotoxic Impurity Risk Assessment

Sorafenib Impurity 21 is explicitly identified in patent literature as an intermediate compound in the synthesis of sorafenib, formed via reaction of sodium cyanate with 4-(2-(N-methylcarbamoyl)-4-pyridyloxy)aniline [1]. This process-related origin distinguishes it from degradation products such as DP-1 (4-[4-(carboxyamino)phenoxy]pyridine-2-carboxylic acid) and DP-2 (4-(4-aminophenoxy)pyridine-2-carboxamide), which arise from stress-induced hydrolytic degradation of sorafenib tosylate under ICH Q1A(R2) conditions [2]. The synthetic origin of Impurity 21 necessitates distinct control strategies during API manufacturing compared to degradation products, which are managed via stability-indicating methods and packaging controls [1].

Synthetic Route Analysis Genotoxic Impurity Control Process Validation

ISO 17034 Certified Reference Material Quality Assurance for Sorafenib Impurity 21

Sorafenib Impurity 21 is available as an ISO 17034-certified reference standard with documented purity >95% by HPLC [1]. The certification encompasses comprehensive characterization including homogeneity testing, stability monitoring, and assigned property values with metrological traceability [1]. This certification level provides documented batch-to-batch consistency over a 3-year shelf life when stored at 2–8°C [1]. In contrast, generic research-grade sorafenib impurities typically lack ISO 17034 certification, offering only basic Certificate of Analysis documentation without the comprehensive quality system oversight required for regulatory submission .

Reference Standard Certification ISO 17034 Analytical Quality Control

Validated Application Scenarios for Sorafenib Impurity 21 Reference Standard Deployment


Analytical Method Validation for ANDA Submission of Sorafenib Generic Formulations

Sorafenib Impurity 21 serves as a critical reference standard during HPLC method validation for sorafenib-related substances testing. The validated method using ODS-AQ YMC column with ethanol-based mobile phase (10 mM ammonium formate pH 3.4) and 246 nm detection achieves impurity LOD of 0.015 μg/mL, enabling quantification below the ICH Q3A reporting threshold of 0.05% [1]. The compound's ISO 17034 certification ensures regulatory-acceptable traceability documentation for ANDA submissions [2].

Synthetic Process Optimization for Minimization of Urea-Based Process Impurities

In sorafenib manufacturing process development, Sorafenib Impurity 21 functions as a marker for urea-containing byproduct formation. The compound's identification as a synthetic intermediate in patent literature [1] enables process chemists to track and minimize its formation through reaction condition optimization, distinct from controlling hydrolytic degradation products which require different mitigation strategies [2].

Quality Control Batch Release Testing for Commercial Sorafenib API Production

During commercial manufacturing of sorafenib active pharmaceutical ingredient, Sorafenib Impurity 21 reference standard enables accurate quantification of process-related impurities at levels meeting ICH Q3A requirements. The compound's well-defined chromatographic behavior in validated pharmacopeial methods [1] provides a reliable benchmark for establishing acceptance criteria and ensuring batch-to-batch consistency.

Regulatory Compliance Documentation for Drug Master File (DMF) Submissions

For Drug Master File preparation, ISO 17034-certified Sorafenib Impurity 21 [1] provides the comprehensive characterization package (NMR, MS, HPLC, IR, UV, water content, residue on ignition) that satisfies regulatory expectations for impurity reference standard qualification, reducing the analytical burden on QC laboratories that would otherwise need to perform extensive in-house characterization of research-grade materials [2].

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

15 linked technical documents
Explore Hub


Quote Request

Request a Quote for Sorafenib impurity 21

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.